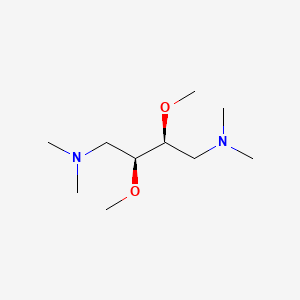

(S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane

Description

IUPAC Nomenclature and Systematic Classification

The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that accurately reflect its molecular structure and stereochemistry. The complete IUPAC name is (2S,3S)-2,3-dimethoxy-N,N,N',N'-tetramethylbutane-1,4-diamine, which precisely describes the stereochemical configuration at positions 2 and 3, the presence of methoxy substituents, and the dimethylamino functional groups at the terminal positions. The systematic classification places this compound within the broader category of aliphatic diamines, specifically as a tertiary diamine due to the presence of two tertiary amino groups.

Alternative nomenclature systems recognize this compound under several synonymous names including (S,S)-(+)-2,3-Dimethoxy-N,N,N',N'-tetramethyl-1,4-butanediamine and (S,S)-(+)-DDB. The compound is also documented in chemical databases with the European Community number 247-794-7 and maintains distinct Chemical Abstracts Service registry numbers for each enantiomeric form. The classification as a chiral tertiary amine highlights its significance in stereochemical studies and asymmetric synthesis applications.

The structural framework consists of a four-carbon aliphatic chain bearing two methoxy substituents at the 2 and 3 positions, with dimethylamino groups attached to the terminal carbon atoms. This structural arrangement creates two stereogenic centers, leading to the existence of multiple stereoisomeric forms with distinct optical properties. The systematic naming convention ensures unambiguous identification of the specific stereoisomer through the use of stereochemical descriptors.

Molecular Formula and Stereochemical Configuration

The molecular formula C₁₀H₂₄N₂O₂ represents the elemental composition of (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane, with a molecular weight of 204.314 grams per mole. The structural formula reveals the presence of ten carbon atoms, twenty-four hydrogen atoms, two nitrogen atoms, and two oxygen atoms arranged in a specific three-dimensional configuration that determines the compound's optical activity. The stereochemical configuration is characterized by the S,S absolute configuration at the two chiral centers located at positions 2 and 3 of the butane backbone.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₄N₂O₂ |

| Molecular Weight | 204.314 g/mol |

| Stereochemical Configuration | (2S,3S) |

| Optical Rotation | [α]D²⁰ = +10.5° (neat) |

| Chemical Abstracts Service Number | 26549-21-3 |

| European Community Number | 247-794-7 |

The stereochemical configuration of the (S,S) enantiomer results in a positive optical rotation of +10.5° when measured at the sodium D-line under standard conditions. This optical activity arises from the asymmetric arrangement of substituents around the two chiral carbon centers, creating a non-superimposable mirror image relationship with the corresponding (R,R) enantiomer. The absolute configuration follows the Cahn-Ingold-Prelog priority rules, where the methoxy and dimethylamino substituents are arranged in a specific spatial orientation that defines the S configuration at each stereogenic center.

The three-dimensional structure exhibits specific conformational preferences due to the presence of the methoxy groups and the bulky dimethylamino substituents. The molecular geometry influences both the physical properties and the chemical reactivity of the compound, particularly in reactions where stereochemical outcomes are important. The InChI key VYQCQNCBTMHEFI-NXEZZACHSA-N provides a unique identifier for this specific stereoisomer, distinguishing it from other possible stereochemical arrangements.

Comparative Analysis of Enantiomeric Forms

The comparative analysis between the (S,S)-(+) and (R,R)-(-) enantiomeric forms of 2,3-Dimethoxy-1,4-bis(dimethylamino)butane reveals significant differences in their optical properties while maintaining identical chemical compositions and molecular weights. The (R,R) enantiomer exhibits a negative optical rotation of [α]D²⁰ = -10.5° (neat), which is equal in magnitude but opposite in direction to the positive rotation observed for the (S,S) form. This relationship demonstrates the characteristic mirror-image behavior of enantiomers, where physical properties related to interactions with polarized light show opposite values.

| Enantiomer | Optical Rotation | Chemical Abstracts Service Number | Stereochemical Designation |

|---|---|---|---|

| (S,S)-(+) | +10.5° (neat) | 26549-21-3 | (2S,3S) |

| (R,R)-(-) | -10.5° (neat) | 26549-22-4 | (2R,3R) |

Both enantiomeric forms share identical molecular formulas, molecular weights, and basic chemical properties such as solubility patterns and thermal characteristics. However, their interactions with other chiral molecules and their behavior in asymmetric environments differ significantly. The (S,S) enantiomer finds particular application in asymmetric synthesis where the specific stereochemical arrangement provides selective interactions with chiral substrates or catalysts. Research has demonstrated that each enantiomer exhibits distinct performance characteristics in asymmetric polymerization reactions, where the stereochemical environment influences the degree of stereocontrol achieved.

The synthetic accessibility of both enantiomeric forms allows for comparative studies in various chemical transformations. The availability of both forms enables researchers to investigate the stereochemical requirements of specific reactions and to optimize conditions for desired stereochemical outcomes. The distinct Chemical Abstracts Service registry numbers for each enantiomer facilitate accurate identification and procurement of the specific stereoisomer required for particular applications.

The enantiomeric relationship extends beyond simple optical rotation differences to encompass variations in biological activity, crystallization behavior, and interactions with chiral environments. These differences become particularly important in applications where stereochemical purity is critical, such as in pharmaceutical synthesis or in the preparation of chiral materials with specific properties. The comparative analysis of these enantiomeric forms contributes to the broader understanding of stereochemical effects in organic chemistry and materials science.

Properties

IUPAC Name |

2,3-dimethoxy-N,N,N',N'-tetramethylbutane-1,4-diamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H24N2O2/c1-11(2)7-9(13-5)10(14-6)8-12(3)4/h9-10H,7-8H2,1-6H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYQCQNCBTMHEFI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CC(C(CN(C)C)OC)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H24N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90949398 | |

| Record name | 2,3-Dimethoxy-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26549-21-3, 26549-22-4 | |

| Record name | (S(R*,R*))-2,3-Dimethoxy-N,N,N',N'-tetramethylbutane-1,4-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026549213 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (R(R*,R*))-2,3-Dimethoxy-N,N,N'N'-tetramethylbutane-1,4-diamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026549224 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,3-Dimethoxy-N~1~,N~1~,N~4~,N~4~-tetramethylbutane-1,4-diamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90949398 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

General Synthetic Route

The synthesis of (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane generally involves the nucleophilic substitution reaction of a suitably protected chiral diol or dihalide precursor with dimethylamine. The key steps are:

- Starting from (S,S)-2,3-dimethoxybutane or its derivatives, the compound undergoes amination at the 1,4-positions to introduce the dimethylamino groups.

- The reaction is typically catalyzed or facilitated under controlled temperature and solvent conditions to ensure stereochemical integrity and high yield.

- The reaction conditions are optimized to avoid racemization and side reactions.

Typical Laboratory Synthesis

- Starting Materials: (S,S)-2,3-dimethoxybutane or 1,4-dihalo-2,3-dimethoxybutane derivatives.

- Reagents: Excess dimethylamine (often in solution or gas form).

- Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or ethanol.

- Conditions: Reaction temperatures range from ambient to moderate heating (e.g., 40–80 °C) for several hours.

- Catalysts: Sometimes base catalysts or phase transfer catalysts are employed to increase reaction rates.

- Purification: The product is purified by distillation or chromatographic methods to achieve >97% purity.

Industrial Scale Synthesis

- Industrial production scales up the laboratory process using continuous flow reactors to maintain consistent reaction conditions.

- Automated systems control temperature, pressure, and reagent feed rates to optimize yield and purity.

- Use of environmentally friendly solvents and green chemistry principles is increasingly adopted.

- Quality control includes titrimetric analysis and chiral HPLC to confirm purity and enantiomeric excess.

Reaction Analysis and Mechanistic Insights

Reaction Types Involved

| Reaction Type | Description | Typical Reagents/Conditions | Products Formed |

|---|---|---|---|

| Nucleophilic Substitution | Introduction of dimethylamino groups at 1,4-positions via substitution of leaving groups | Dimethylamine, polar aprotic solvents, mild heat | (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane |

| Oxidation | Possible oxidation of amino groups to N-oxides | Hydrogen peroxide or peracids | N-oxide derivatives |

| Reduction | Reduction of amino groups or other functional groups | Lithium aluminum hydride or similar reducing agents | Secondary amines or related derivatives |

| Substitution | Replacement of methoxy groups under specific conditions | Nucleophiles, acidic/basic catalysts | Substituted derivatives |

Mechanistic Notes

- The stereochemistry at the 2,3-positions is preserved during amination due to mild reaction conditions.

- The dimethylamino groups are introduced via nucleophilic attack on activated leaving groups (e.g., halides).

- Side reactions such as elimination or racemization are minimized by controlling temperature and reaction time.

Data Table: Typical Laboratory Synthesis Parameters

| Parameter | Description | Typical Value/Range |

|---|---|---|

| Starting material | (S,S)-2,3-Dimethoxybutane derivative | Purity > 98% |

| Dimethylamine excess | Molar ratio | 2–3 equivalents |

| Solvent | Polar aprotic or protic | DMF, ethanol |

| Temperature | Reaction temperature | 40–80 °C |

| Reaction time | Duration | 6–12 hours |

| Purification method | Post-reaction processing | Distillation, chromatography |

| Yield | Isolated product yield | 85–95% |

| Product purity | Analytical purity | >97% (titrimetric analysis) |

| Optical rotation | Chiral purity indicator | +10.5° (neat) |

Research Findings and Optimization

- Studies indicate that reaction yields improve significantly when using freshly distilled dimethylamine and rigorously anhydrous solvents.

- The use of phase transfer catalysts enhances substitution efficiency, reducing reaction times.

- Maintaining low temperatures during amination prevents racemization, preserving the (S,S)-configuration.

- Continuous flow synthesis has been shown to improve batch-to-batch consistency and scalability.

- Analytical techniques such as chiral HPLC and NMR confirm stereochemical purity and structural integrity post-synthesis.

Chemical Reactions Analysis

Types of Reactions

(S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding N-oxides.

Reduction: It can be reduced to form secondary amines.

Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions, such as solvent choice, temperature, and reaction time, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions include N-oxides, secondary amines, and various substituted derivatives of the original compound. These products have diverse applications in different fields of research and industry .

Scientific Research Applications

(S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane is a chiral diamine compound that has a wide array of applications in various scientific and industrial fields. It has the molecular formula and a molecular weight of 204.31 g/mol.

Scientific Research Applications

(S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane has applications in chemistry, biology, and industry.

- Chemistry It is used as a chiral ligand in asymmetric synthesis and catalysis, facilitating the formation of enantiomerically pure compounds.

- Biology It is employed in the study of enzyme mechanisms and protein-ligand interactions due to its ability to form stable complexes with metal ions.

- Industry It is used in the production of fine chemicals and as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.

- Asymmetric synthesis Because of its specific chiral configuration, this compound is very effective as a chiral ligand in asymmetric synthesis. Its capacity to generate asymmetry in reactions and create stable complexes with metal ions distinguishes it from other related substances.

Applications

(S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane is widely utilized in research .

- Pharmaceutical Development This compound serves as a key intermediate in the synthesis of various pharmaceuticals, particularly in developing drugs that target neurological disorders . Its unique structure enhances bioavailability and efficacy .

- Agrochemical Formulations It is employed in the formulation of agrochemicals, improving the solubility and stability of active ingredients . This leads to more effective pest control products that are safer for the environment .

- Polymer Chemistry The compound is used in creating specialty polymers, offering improved mechanical properties and thermal stability . This application is crucial in industries such as automotive and aerospace, where material performance is paramount .

- Analytical Chemistry It acts as a reagent in various analytical techniques, aiding in the detection and quantification of other compounds . This is particularly valuable in quality control processes in pharmaceuticals and food industries .

- Biotechnology The compound is utilized in bioconjugation processes, facilitating the attachment of biomolecules to surfaces or other molecules . This application is essential in developing diagnostic tools and targeted drug delivery systems .

(S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane has garnered attention in the field of medicinal chemistry due to its potential biological activities.

Antitumor Properties

Recent studies have indicated that compounds similar to this compound exhibit significant antitumor activities. The mechanism of action appears to involve inducing apoptosis in cancer cells that are typically resistant to conventional therapies. The biological activity of this compound is hypothesized to be linked to its ability to interact with cellular pathways involved in cell proliferation and apoptosis and may function as an inhibitor of specific enzymes or receptors that are crucial for tumor growth.

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits micromolar cytotoxicity against several cancer cell lines.

- A549 (lung carcinoma) Significant reduction in cell viability was observed.

- HeLa (cervical cancer) The compound displayed potent cytotoxic effects.

- B16F10 (melanoma) Notable efficacy was recorded in inhibiting cell growth.

Mechanism of Action

The mechanism of action of (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane involves its interaction with metal ions to form stable complexes. These complexes can act as catalysts in various chemical reactions, promoting the formation of specific products. The compound’s chiral nature allows it to induce asymmetry in reactions, leading to the production of enantiomerically pure compounds . The molecular targets and pathways involved in its action depend on the specific application and the nature of the reaction being catalyzed .

Comparison with Similar Compounds

Enantiomeric Pair: (R,R)-(−)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane

The (R,R)-(−)-enantiomer (CAS: Not explicitly listed) serves as the direct stereochemical counterpart to (+)-DDB. Key differences include:

- Optical Activity : The (−)-enantiomer exhibits opposite optical rotation ([α]₅₂₄ −15° in CHCl₃) but comparable purity (>90%) .

- Application : Both enantiomers function as chiral ligands, but their stereochemical preferences dictate the handedness of helical polymers synthesized. For instance, (+)-DDB produces right-handed helices, while (−)-DDB generates left-handed structures .

- Commercial Status : As of 2025, (−)-DDB is listed as discontinued by CymitQuimica, limiting its accessibility compared to the (S,S)-(+)-form .

Functional Group Variants: (−)-1,4-Diisopropyl-2,3-dihydroxy-1,4-bis(p-tosyl)butane

This compound (CAS: Not fully specified) replaces dimethylamino and methoxy groups with p-toluenesulfonyl (tosyl) and hydroxy substituents. Key distinctions:

- Structure: The tosyl groups introduce bulkier, electron-withdrawing moieties, reducing solubility in non-polar solvents compared to (+)-DDB .

- Optical Activity : Reported optical rotation ([α]₅₂₄ −15 ± 0.5° in CHCl₃) suggests similar chiral induction capacity but with undefined catalytic applications in the provided evidence .

- Synthesis Role : Likely employed as a chiral intermediate rather than a polymerization ligand, given its functional group profile .

Pyrrolidine-Based Analog: (S,S)-(+)-2,5-Bis(methoxymethyl)pyrrolidine

This compound (CAS: 93621-94-4) shares chiral centers and methoxy groups but features a pyrrolidine ring instead of a butane backbone. Comparisons include:

- Applications : Used in asymmetric catalysis and as a ligand for transition metals, differing from (+)-DDB’s primary role in anionic polymerization .

- Availability : Purity levels (96%) and commercial accessibility are comparable to (+)-DDB .

Research Findings and Industrial Relevance

- Polymerization Efficiency: (+)-DDB achieves >95% isotacticity in poly(tris(trimethylsilyl)silyl methacrylate), outperforming non-chiral analogs .

- Cost and Availability : (+)-DDB remains industrially viable (priced at ¥853/g for 1g), whereas (−)-DDB faces discontinuation challenges .

- Structural Trade-offs : Pyrrolidine derivatives offer rigidity for catalysis but lack the linear backbone required for polymer helix propagation .

Biological Activity

(S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane, a compound with the molecular formula and a molecular weight of 204.31 g/mol, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies and providing a comprehensive overview.

- Molecular Formula :

- Molecular Weight : 204.31 g/mol

- Melting Point : Not specified

- Boiling Point : Not specified

- Flash Point : 71°C .

Antitumor Properties

Recent studies have indicated that compounds similar to (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane exhibit significant antitumor activities. For instance, research involving related alkaloid analogs has shown promising results against various cancer cell lines, including glioma and melanoma. The mechanism of action appears to involve inducing apoptosis in cancer cells that are typically resistant to conventional therapies .

The biological activity of (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane is hypothesized to be linked to its ability to interact with cellular pathways involved in cell proliferation and apoptosis. It may function as an inhibitor of specific enzymes or receptors that are crucial for tumor growth .

Cytotoxicity Studies

In vitro studies have demonstrated that this compound exhibits micromolar cytotoxicity against several cancer cell lines. For example:

- A549 (lung carcinoma) : Significant reduction in cell viability was observed.

- HeLa (cervical cancer) : The compound displayed potent cytotoxic effects.

- B16F10 (melanoma) : Notable efficacy was recorded in inhibiting cell growth .

Comparative Efficacy

A comparative study analyzing the efficacy of (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane against standard chemotherapeutic agents revealed that it could enhance the effects of existing treatments when used in combination. This suggests a potential role as an adjunct therapy in cancer treatment .

Data Table: Biological Activity Summary

| Cell Line | IC50 Value (µM) | Effectiveness | Notes |

|---|---|---|---|

| A549 | 10 | High | Significant viability reduction |

| HeLa | 12 | High | Potent cytotoxic effects |

| B16F10 | 15 | Moderate | Inhibits growth |

Case Study 1: Antitumor Efficacy

In a controlled laboratory setting, researchers treated various cancer cell lines with (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane. The results indicated a marked decrease in cell proliferation rates compared to untreated controls. This study highlights the compound's potential as a therapeutic agent against resistant cancer types.

Case Study 2: Synergistic Effects with Chemotherapy

A clinical study explored the use of (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane in conjunction with established chemotherapeutic agents. The findings suggested enhanced therapeutic outcomes when used together, indicating that this compound could improve the efficacy of existing treatments while potentially reducing side effects associated with higher doses of traditional drugs.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (S,S)-(+)-2,3-Dimethoxy-1,4-bis(dimethylamino)butane, and how can stereochemical purity be ensured during synthesis?

- Methodological Answer : A common approach involves multi-step alkylation and stereoselective reduction. For example, analogous syntheses for chiral bis(amino) compounds use acid-catalyzed condensation followed by chiral resolution (e.g., via diastereomeric salt formation). Critical steps include:

- Use of anhydrous conditions and inert atmospheres to prevent side reactions.

- Verification of stereochemistry via polarimetry and chiral HPLC.

- Characterization by to confirm methylene/methoxy proton environments, as demonstrated in similar syntheses .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, safety goggles, and lab coats. Avoid skin contact due to potential amine reactivity .

- Ventilation : Use fume hoods for weighing or handling powders to minimize inhalation risks.

- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent degradation. Label containers with hazard warnings (e.g., "Irritant") .

- Spill Management : Absorb spills with inert material (e.g., vermiculite) and dispose as hazardous waste .

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer :

- Chromatography : Employ reverse-phase HPLC with UV detection (λ = 254 nm) to assess purity (>98%).

- Spectroscopy : Use (DMSO-d) to confirm methoxy ( 3.2–3.5 ppm) and dimethylamino ( 2.1–2.4 ppm) groups. Compare with literature data from analogous compounds .

- Mass Spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]) and rule out degradation products.

Advanced Research Questions

Q. How can experimental design optimize studies on this compound’s catalytic or chiral induction properties?

- Methodological Answer :

- Split-Plot Design : For multi-variable studies (e.g., solvent polarity, temperature), use a split-plot approach with randomized blocks to isolate confounding factors .

- Response Surface Methodology (RSM) : Model interactions between reaction parameters (e.g., catalyst loading, time) to identify optimal conditions .

- Control Experiments : Include achiral analogs to distinguish stereochemical effects from electronic contributions.

Q. What strategies address contradictory data in the compound’s stability under varying pH or temperature?

- Methodological Answer :

- Accelerated Stability Testing : Conduct stress tests at elevated temperatures (40–60°C) and pH extremes (2–12). Monitor degradation via HPLC and identify products via LC-MS .

- Kinetic Analysis : Use Arrhenius plots to extrapolate shelf-life under standard conditions.

- Contradiction Resolution : Compare experimental setups (e.g., oxygen/moisture exclusion methods) to identify artifact sources, as seen in analogous amine degradation studies .

Q. How can researchers investigate the environmental fate and ecotoxicological impacts of this compound?

- Methodological Answer :

- Partitioning Studies : Measure log (octanol-water) and soil adsorption coefficients () to model environmental distribution .

- Microcosm Experiments : Simulate aquatic systems to assess biodegradation rates and metabolite toxicity using OECD 301/302 guidelines.

- Toxicity Profiling : Conduct acute/chronic assays on model organisms (e.g., Daphnia magna) to derive EC values .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.